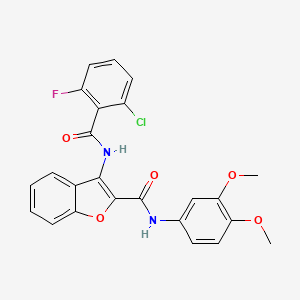

![molecular formula C21H15FN4O2 B2565753 2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 941970-04-3](/img/structure/B2565753.png)

2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

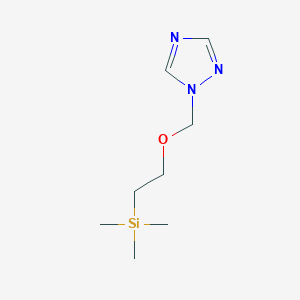

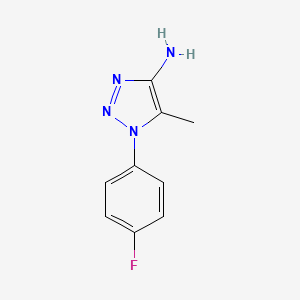

Molecular Structure Analysis

The molecular weight of “2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is 374.375. The specific molecular structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Antifungal Activity

The synthesis of novel pyrimidine derivatives, including compounds structurally related to 2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide, has demonstrated significant antifungal activities. These compounds were tested against various fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. Certain derivatives exhibited high antifungal activity, outperforming established antifungal agents like Pyrimethanil in inhibition rates and EC50 values, highlighting their potential as new antifungal agents (Wu et al., 2021).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] derivatives has led to insights on inhibiting NF-kappaB and AP-1 gene expression, which are crucial in inflammation and cancer pathways. Structural modifications to enhance bioavailability and cell-based activity showed promising results, offering a foundation for developing therapeutic agents targeting these pathways (Palanki et al., 2000).

HDAC Inhibition for Cancer Therapy

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as a potent histone deacetylase (HDAC) inhibitor with selective efficacy against HDACs 1-3 and 11. This compound has shown significant antitumor activity, highlighting its potential as a cancer therapeutic agent. Its oral bioavailability and effectiveness in inducing cell-cycle arrest and apoptosis in cancer cells mark it as a promising candidate for clinical trials (Zhou et al., 2008).

Met Kinase Inhibition

Another related compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), has been identified as a selective inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a human gastric carcinoma model and has been advanced into phase I clinical trials due to its in vivo efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Antimicrobial Activity

Studies on fluorobenzamides containing thiazole and thiazolidine have uncovered promising antimicrobial analogs. These compounds have shown significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group of these compounds is essential for enhancing their antimicrobial efficacy, suggesting their potential as new antimicrobial agents (Desai et al., 2013).

Zukünftige Richtungen

Pyridopyrimidines have shown a therapeutic interest and have been approved for use as therapeutics . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” and similar compounds may have potential for future therapeutic applications.

Eigenschaften

IUPAC Name |

2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2/c1-13-24-19-17(9-5-11-23-19)21(28)26(13)15-7-4-6-14(12-15)25-20(27)16-8-2-3-10-18(16)22/h2-12H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKPEKTPDGWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)

![8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2565673.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)